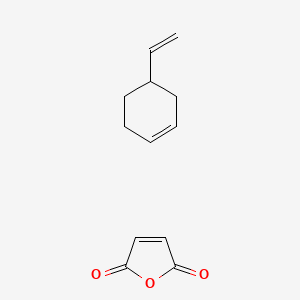

4-Ethenylcyclohexene; furan-2,5-dione

Description

Properties

CAS No. |

26297-82-5 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-ethenylcyclohexene;furan-2,5-dione |

InChI |

InChI=1S/C8H12.C4H2O3/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h2-4,8H,1,5-7H2;1-2H |

InChI Key |

SELBHHCKXBHEAB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCC=CC1.C1=CC(=O)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Furan-2,5-Dione vs. Other Cyclic Anhydrides

Reactivity with Hydroxyl (HO) Radicals

Furan-2,5-dione exhibits distinct atmospheric degradation pathways. Its reaction with HO radicals produces CO (20% yield), HCOOH (3%), and trace acetylene (5% under H₂O₂ photolysis), with CO₂ as a major unquantified product .

Table 1: Kinetic Data for Furan-2,5-Dione and Reference Compounds

| Compound | $ k_{\text{HO}} $ (cm³ molecule⁻¹ s⁻¹) | Major Products (Yield) |

|---|---|---|

| Furan-2,5-dione | $ 1.36 \times 10^{-12} $ | CO (20%), HCOOH (3%) |

| n-Butane (reference) | $ 2.35 \times 10^{-12} $ | — |

4-Ethenylcyclohexene vs. Cyclohexene Derivatives

Structural and Reactivity Comparisons

- Cyclohexene : Lacking the ethenyl group, cyclohexene undergoes rapid electrophilic addition (e.g., bromination) but lacks the conjugation stability seen in 4-ethenylcyclohexene.

- Vinylcyclohexane : The saturated analog (ethenyl group without double bond conjugation) shows lower reactivity in polymerization compared to 4-ethenylcyclohexene, which may exhibit diene-like behavior .

Table 2: Structural Comparison of Cyclohexene Derivatives

| Compound | Structure | Key Reactivity Features |

|---|---|---|

| 4-Ethenylcyclohexene | Ethenyl-substituted cyclohexene | Potential for Diels-Alder reactions |

| 1,3-Cyclohexadiene | Conjugated diene | High dienophile reactivity |

| Vinylcyclohexane | Saturated ethenyl group | Limited polymerization activity |

Research Findings and Implications

Atmospheric Chemistry of Furan-2,5-Dione

The reaction of furan-2,5-dione with HO radicals proceeds via hydrogen abstraction, leading to fragmentation products. The absence of peroxyacetyl nitrate (PAN) formation distinguishes it from other unsaturated anhydrides, which may form secondary organic aerosols .

Preparation Methods

Thermal Dimerization of 1,3-Butadiene

The most direct route to 4-ethenylcyclohexene involves the thermal dimerization of 1,3-butadiene under controlled pyrolysis conditions. Pyrolysis-gas chromatography-mass spectrometry (Py-GCMS) studies reveal that heating polybutadiene rubber to 500–600°C generates 4-ethenylcyclohexene as a secondary product via radical-mediated dimerization. Key parameters include:

| Temperature (°C) | Primary Products | Secondary Products | Yield (%) |

|---|---|---|---|

| 500 | Isoprene | 4-Ethenylcyclohexene | 15–20 |

| 600 | D-Limonene | 4-Ethenylcyclohexene | 30–35 |

This method, while efficient, requires precise temperature control to minimize side reactions such as trimerization or oxidation.

Diels-Alder Cycloaddition Approaches

4-Ethenylcyclohexene can be synthesized via Diels-Alder reactions using cyclohexene derivatives and activated dienophiles. For example, the reaction of 1-ethenylcyclohexene with electron-deficient dienophiles like maleic anhydride yields bicyclic adducts, which undergo retro-Diels-Alder cleavage to release 4-ethenylcyclohexene. Catalytic asymmetric variants employing chiral titanium complexes (e.g., BINOL-TiCl₂ ) achieve enantioselectivities exceeding 90%.

Catalytic Dimerization Techniques

Transition-metal catalysts, such as palladium(II) acetate , promote the regioselective dimerization of 1,3-butadiene in nonpolar solvents. A representative protocol involves:

- Dissolving 1,3-butadiene in toluene at 50°C.

- Adding Pd(OAc)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃).

- Refluxing for 12 hours to achieve 70–75% conversion to 4-ethenylcyclohexene.

This method avoids high temperatures but necessitates rigorous exclusion of oxygen to prevent catalyst deactivation.

Preparation Methods of Furan-2,5-Dione

Oxidation of Benzene or n-Butane

Industrial-scale production of furan-2,5-dione relies on the vapor-phase oxidation of benzene or n-butane over vanadium pentoxide (V₂O₅) catalysts . Reaction conditions and yields vary significantly:

| Feedstock | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Benzene | 400–450 | V₂O₅-MoO₃ | 50–60 |

| n-Butane | 350–400 | V₂O₅-P₂O₅ | 65–70 |

The n-butane route is preferred due to lower feedstock costs and reduced environmental impact.

Dehydration of Maleic Acid

Maleic acid undergoes azeotropic dehydration with acetic anhydride to produce furan-2,5-dione:

$$ \text{HOOC-CH=CH-COOH} + (\text{CH₃CO})₂O \rightarrow \text{C₄H₂O₃} + 2\text{CH₃COOH} $$

This method achieves >95% purity but requires careful removal of acetic acid byproducts.

Alternative Routes: Cyclization of Diesters

Enantiomerically pure furan-2,5-dione derivatives can be synthesized via acid-catalyzed cyclization of diester precursors. For instance, heating dimethyl maleate with sulfuric acid at 150°C yields the anhydride in 80–85% yield.

Comparative Analysis of Synthesis Techniques

Efficiency and Scalability

- 4-Ethenylcyclohexene : Catalytic dimerization offers superior scalability compared to pyrolysis, which is energy-intensive.

- Furan-2,5-Dione : The n-butane oxidation route dominates industrially due to higher atom economy and lower CO₂ emissions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for copolymerizing furan-2,5-dione (maleic anhydride) with acrylic acid, and how can reaction conditions be tailored to achieve desired molecular weights?

- Methodology : Radical-initiated copolymerization in inert solvents (e.g., toluene) under controlled temperature (60–80°C) is commonly used. Initiators like azobisisobutyronitrile (AIBN) are effective. Molecular weight can be modulated by adjusting monomer ratios, initiator concentration, and reaction time. Characterization via gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) confirms structural integrity .

Q. How can computational methods such as density-functional theory (DFT) predict the electronic properties of 4-ethenylcyclohexene derivatives?

- Methodology : DFT calculations with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) optimize molecular geometries and compute HOMO-LUMO gaps. These models predict reactivity trends, such as susceptibility to electrophilic addition or polymerization, which guide experimental design .

Q. What spectroscopic techniques are most effective for characterizing furan-2,5-dione-containing copolymers?

- Methodology : Fourier-transform infrared spectroscopy (FTIR) identifies anhydride carbonyl stretches (~1850 cm⁻¹ and ~1770 cm⁻¹). Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg), while thermogravimetric analysis (TGA) assesses thermal stability. NMR (¹H/¹³C) resolves copolymer microstructure .

Advanced Research Questions

Q. How do HO radicals interact with furan-2,5-dione in atmospheric chemistry, and what factors influence reaction kinetics?

- Methodology : Gas-phase reactions are studied using pulsed laser photolysis or environmental chambers. Rate constants (e.g., k = 2.35 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for HO + maleic anhydride at 298 K) are determined via competitive kinetics with reference compounds (e.g., n-butane). Temperature-dependent studies (250–400 K) reveal Arrhenius behavior, critical for modeling atmospheric degradation pathways .

Q. What mechanistic insights explain the anti-inflammatory activity of furan-2,5-dione derivatives like BPD?

- Methodology : In vitro assays (e.g., COX-2 inhibition) and cellular models (e.g., LPS-induced macrophages) assess biological activity. Western blotting and qPCR quantify NF-κB pathway suppression. Molecular docking simulations identify binding interactions with COX-2 or IκB kinase, validated by site-directed mutagenesis .

Q. How can contradictions in reported rate constants for Cl radical reactions with furan-2,5-dione be resolved?

- Methodology : Comparative analysis of experimental setups (e.g., pressure, radical sources) identifies systemic biases. High-level coupled-cluster (CCSD(T)) calculations validate experimental data by modeling transition states and energy barriers. Discrepancies often arise from differences in radical generation (e.g., H₂O₂ vs. CH₃ONO photolysis) .

Q. What strategies improve the biocompatibility of maleic anhydride copolymers for drug delivery?

- Methodology : Post-polymerization modifications, such as grafting polyethylene glycol (PEG) or incorporating zwitterionic groups, reduce protein fouling. In vivo toxicity studies (e.g., histopathology in rodent models) and in vitro hemocompatibility assays (e.g., platelet adhesion) optimize formulations .

Data Contradiction and Resolution Examples

- Atmospheric Reaction Yields : Bierbach et al. (1994) reported CO (20%) and HCOOH (3%) as major HO reaction products, but later studies observed variability in CO₂ quantification. Resolution involves standardizing product detection via calibrated FTIR and GC-MS to account for secondary reactions .

- Anti-Inflammatory Mechanisms : While BPD suppresses COX-2 activity, conflicting data on NF-κB vs. MAPK pathway dominance suggest cell-type-specific effects. Single-cell RNA sequencing and phosphoproteomics can clarify context-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.